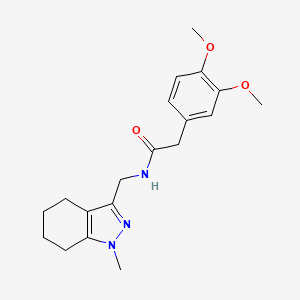

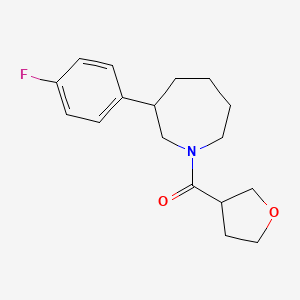

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-methylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-substituted sulfonamides has been a subject of interest due to their potential therapeutic applications. In one study, a series of sulfonamides derived from 4-methoxyphenethylamine were synthesized by reacting it with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution. This reaction yielded a parent molecule, which was further treated with various alkyl/aralkyl halides to produce a series of new derivatives. These compounds were characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, and their elemental analysis data was coherent with the spectral data .

Another study reported the transformation of N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide into derivatives with potential anticholinesterase and antioxidant activities. The structures of these derivatives were determined using NMR, mass spectroscopy, and single-crystal X-ray diffraction techniques .

Molecular Structure Analysis

The molecular structures of the synthesized sulfonamides were elucidated using various spectroscopic methods. For instance, the structural characterization of the N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides was carried out by IR, 1H-NMR, and 13C-NMR spectroscopy . Similarly, the derivatives synthesized from N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide were structurally characterized using a combination of NMR and mass spectroscopy, as well as single-crystal X-ray diffraction .

Chemical Reactions Analysis

The chemical reactivity of the synthesized sulfonamides was explored in various studies. For example, the chlorination of different substrates using N-chloro-N-methoxybenzenesulfonamide as a chlorinating reagent was investigated, demonstrating the reagent's ability to chlorinate 1,3-diketones, β-keto esters, and other compounds in good to high yields . Additionally, the aminohalogenation reaction of ethyl 2-methylpenta-2,3-dienoate with TsNBr2 led to the unexpected synthesis of a novel sulfonamide compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized sulfonamides were analyzed in the context of their potential biological activities. For instance, the inhibitory effects of the N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides on acetylcholinesterase were evaluated, with one derivative showing significant inhibitory activity. The kinetic mechanism of inhibition was analyzed using Lineweaver-Burk plots, and the inhibition constants were calculated from Dixon plots .

Theoretical calculations were also applied to N-substituted sulfonamides to predict their optimized state, free energy, and molecular orbitals participating in spectrum formation, which is crucial for understanding their antioxidant activity .

科学的研究の応用

Anti-HIV and Antifungal Activity

A study by Zareef et al. (2007) reported on the synthesis of novel benzenesulfonamides, including derivatives similar to N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-methylbenzenesulfonamide, which were evaluated for their anti-HIV and antifungal activities. These compounds showed potential in vitro activities, indicating their relevance in developing treatments for HIV and fungal infections (Zareef et al., 2007).

Antitumor Applications

Another domain of application is in antitumor research. Owa et al. (2002) conducted array-based studies on antitumor sulfonamides, identifying compounds that exhibited potent cell cycle inhibition properties. These findings are instrumental in cancer therapy research, highlighting the role of sulfonamides in developing novel anticancer drugs (Owa et al., 2002).

Anticancer Properties

In the context of anticancer research, Zhang et al. (2010) synthesized and characterized compounds including N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-methylbenzenesulfonamide, revealing their anticancer properties. This study underscores the potential of such compounds in treating cancer through novel mechanisms (Zhang et al., 2010).

Ethylene Oligomerization Catalysts

Research by Mote et al. (2021) on phosphine-sulfonamide-derived palladium complexes, including studies on similar sulfonamides, demonstrated their effectiveness in ethylene oligomerization. These findings are significant for the chemical industry, particularly in synthesizing polymers (Mote et al., 2021).

Cyanation of C-H Bonds

Chaitanya and Anbarasan (2015) explored the rhodium-catalyzed cyanation of C-H bonds using N-cyano-N-phenyl-p-methylbenzenesulfonamide derivatives. This research is pivotal for developing methodologies in organic synthesis, particularly in the functionalization of hydrocarbons (Chaitanya & Anbarasan, 2015).

特性

IUPAC Name |

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4S/c1-13-7-6-8-14(11-13)23(19,20)18-12-17(22-3)15-9-4-5-10-16(15)21-2/h4-11,17-18H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYRJKXJVIDXRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=CC=C2OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-methylbenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-({3-Methyl-2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane](/img/structure/B2520539.png)

![N-(1-cyanocycloheptyl)-2-{[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]amino}acetamide](/img/structure/B2520544.png)

![7-Bromo-3-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B2520547.png)

![8-amino-1H-pyrazolo[4,3-c]quinolin-3(2H)-one](/img/structure/B2520550.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2520551.png)

![6-[4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2520555.png)

![4-Bromo-2-{[(3-isopropylphenyl)amino]methyl}phenol](/img/structure/B2520558.png)